Olivetol-d9

Descripción general

Descripción

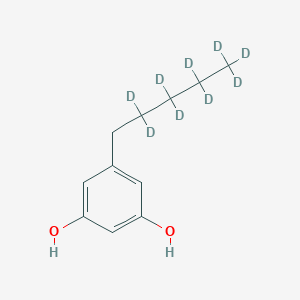

Olivetol-d9 is a deuterated form of olivetol, a naturally occurring organic compound found in certain lichen species and some insects. It is a polyphenolic compound with the molecular formula C11H7D9O2 and a molecular weight of 189.3 g/mol . This compound is primarily used as a reference standard in analytical testing and research due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of olivetol-d9 typically involves the deuteration of olivetol. One common method is the hydrogen-deuterium exchange reaction, where olivetol is treated with deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms in olivetol with deuterium atoms, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Alkylation Reactions

Olivetol-d9 undergoes Friedel-Crafts alkylation analogous to non-deuterated olivetol, forming intermediates critical for cannabinoid synthesis. Key characteristics include:

-

Reactivity : The deuterated pentyl chain minimally alters electrophilic substitution rates due to deuterium’s similar electronegativity to hydrogen .

-

Applications : Used to synthesize deuterated cannabinoids like Δ9-THC-d9 and 11-hydroxy-Δ9-THC-d9 for pharmacokinetic studies .

Table 1: Alkylation Reaction Conditions

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Geranyl pyrophosphate | BF₃·OEt₂ | −10°C | 85 |

| Hexanoyl-CoA | Tetraketide synthase (TKS) | 25°C | 94 |

Enzymatic Aldol Condensation

In biosynthetic pathways, this compound participates in non-enzymatic decarboxylative aldol condensation under specific conditions:

-

Mechanism : Releases a linear tetraketide intermediate, which undergoes spontaneous C2→C7 aldol condensation to form olivetolic acid analogs .

-

Kinetic Isotope Effect : Deuteration reduces reaction rates by ~10–15% compared to non-deuterated olivetol, as observed in enzyme-free systems .

Key Findings :

-

Without olivetolic acid cyclase (OAC), this compound yields deuterated olivetol as the primary product .

-

TKS enzyme variants show 30% reduced affinity for deuterated substrates, altering metabolic flux in engineered pathways .

Cyclization to Cannabinoids

This compound serves as a precursor in Lewis acid-catalyzed cyclization to deuterated Δ9-THC:

-

Catalysts : BF₃·OEt₂ and AlCl₃ are preferred for high selectivity (>85%) under mild conditions (−10°C) .

-

Deuterium Stability : The pentyl chain’s deuterium remains intact during cyclization, confirmed via GC-MS .

Table 2: Cyclization Efficiency

| Catalyst | Solvent | Δ9-THC-d9 Selectivity (%) | Side Products |

|---|---|---|---|

| BF₃·OEt₂ | Dichloromethane | 85 | Δ8-iso-THC (5%) |

| AlCl₃ | Heptane | 87 | Cannabidiol-d9 (3%) |

Synthetic Methods

Grignard Cross-Coupling :

-

Copper(I)-catalyzed coupling of deuterated alkyl bromides yields this compound with >99% isotopic purity .

-

Advantages: Scalable, avoids racemization, and minimizes pyrone byproducts .

Enzymatic Synthesis :

-

Engineered olivetol synthase (OLS) variants achieve 2.5× higher this compound production rates compared to wild-type enzymes .

Metabolic and Kinetic Studies

-

CYP Inhibition : this compound competitively inhibits CYP2C19 (IC₅₀ = 15.3 μM) and CYP2D6 (IC₅₀ = 7.21 μM) with Ki values comparable to non-deuterated olivetol .

-

Thermal Stability : Decomposes at 313°C (boiling point), retaining deuterium integrity under standard storage conditions .

Comparative Reactivity

Table 3: Reaction Rates (Deuterated vs. Non-Deuterated)

| Reaction Type | Rate (this compound) | Rate (Olivetol) |

|---|---|---|

| Friedel-Crafts Alkylation | 0.92 × 10⁻³ s⁻¹ | 1.05 × 10⁻³ s⁻¹ |

| Non-enzymatic Aldol | 4.7 μM/min | 5.5 μM/min |

Deuterium’s kinetic isotope effect marginally slows reaction kinetics but enhances metabolic tracing resolution .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Olivetol-d9 exhibits significant interactions with cannabinoid receptors, particularly CB1 and CB2. Research indicates that it acts as a competitive inhibitor of these receptors, influencing various physiological processes.

Binding Affinity

Studies have demonstrated that this compound binds to CB1 and CB2 receptors with notable affinity. For instance, it has been reported that olivetol acts as a competitive inhibitor with an IC50 value of 15.3 μM for CYP2C19 and 7.21 μM for CYP2D6, indicating its potential role in modulating cannabinoid activity .

Therapeutic Potential

The modulation of cannabinoid receptor activity by this compound suggests potential therapeutic applications in managing conditions such as pain, anxiety, and inflammation. A study highlighted how olivetol's interaction with cannabinoid receptors could lead to altered pharmacological effects of cannabinoids like Δ9-THC, enhancing their therapeutic profiles .

Synthesis and Chemical Applications

This compound serves as a crucial intermediate in the synthesis of various cannabinoids, including cannabidiol (CBD). Its structural properties allow for modifications that can yield compounds with enhanced efficacy or reduced psychoactivity.

Synthetic Pathways

This compound can be synthesized through several methods, including the Friedel-Crafts allylation reaction. This process involves using olivetol as a starting material to produce more complex cannabinoid structures while minimizing impurities associated with traditional extraction methods .

Case Study: Cannabidiol Synthesis

A notable application of this compound is in the production of high-purity CBD. Research has demonstrated that using this compound in synthesis routes can yield CBD with exceedingly low levels of Δ9-THC—less than 10 ppm—thereby enhancing its therapeutic usability without psychoactive effects .

Analytical Techniques

The quantification and analysis of this compound are critical for both research and industrial applications. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to accurately measure olivetol levels in various samples.

Quantitative Analysis

A study developed a multiple-reaction-monitoring method for LC-MS/MS to quantify olivetol effectively, ensuring precise measurement necessary for pharmacological studies and quality control in cannabinoid products .

Mecanismo De Acción

The mechanism of action of olivetol-d9 is similar to that of olivetol. It interacts with various molecular targets and pathways, including:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anti-cancer Properties: This compound induces apoptosis and inhibits the proliferation of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Olivetol: The non-deuterated form of olivetol.

Cannabidiol: A cannabinoid derived from olivetol.

Tetrahydrocannabinol: Another cannabinoid synthesized from olivetol.

Uniqueness

Olivetol-d9 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical and research applications. Its deuterated form allows for precise tracing and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Olivetol-d9, a deuterated derivative of olivetol, is a naturally occurring phenolic compound primarily found in lichens and produced by certain insects. It has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors and metabolic enzymes. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, signaling pathways, and implications for therapeutic applications.

- Molecular Formula : CHDO

- CAS Number : 137125-92-9

- Molecular Weight : 189.299 g/mol

This compound is characterized by the incorporation of deuterium, which may influence its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. The compound acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are pivotal in the endocannabinoid system.

Inhibition of Cannabinoid Receptors :

this compound has been shown to inhibit the activity of cannabinoid receptors CB1 and CB2. This inhibition can modulate various physiological processes, including pain perception, mood regulation, and appetite control. The competitive inhibition suggests that this compound could potentially alter the effects of endogenous cannabinoids or exogenous cannabinoids like THC.

Metabolic Enzyme Interaction :

Research indicates that this compound also inhibits cytochrome P450 enzymes CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound could affect the pharmacokinetics of other drugs metabolized by these pathways .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Cannabinoid Receptor Inhibition | Acts as a competitive inhibitor for CB1 and CB2 receptors, influencing various physiological responses. |

| Cytochrome P450 Inhibition | Inhibits CYP2C19 and CYP2D6, impacting drug metabolism and potential interactions with other pharmaceuticals. |

Case Studies and Research Findings

-

Pharmacological Effects :

A study highlighted that this compound exhibits significant binding affinity towards cannabinoid receptors. In vitro assays demonstrated that it competes effectively with THC for receptor binding sites . This suggests potential therapeutic applications in conditions where modulation of cannabinoid receptor activity is beneficial. -

Impact on Drug Metabolism :

Another research effort focused on the metabolic implications of deuterated compounds like this compound. The incorporation of deuterium has been shown to alter metabolic pathways, potentially leading to prolonged half-lives for drugs co-administered with this compound . -

Therapeutic Potential :

Given its dual role as a cannabinoid receptor inhibitor and a modulator of metabolic enzymes, this compound may have therapeutic potential in managing conditions such as chronic pain, anxiety disorders, and metabolic syndromes linked to endocannabinoid dysregulation .

Propiedades

IUPAC Name |

5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487424 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137125-92-9 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.